4-Sulfo-1,8-naphthalic anhydride potassium salt

Catalog No.
S766201
CAS No.
71501-16-1
M.F
C12H6KO6S
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfo-1,8-naphthalic anhydride potassium salt

CAS Number

71501-16-1

Product Name

4-Sulfo-1,8-naphthalic anhydride potassium salt

IUPAC Name

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate

Molecular Formula

C12H6KO6S

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17);

InChI Key

QMXLOFQRJPKOMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K]

Applications in Biochemical Studies

4-SNAPK finds applications in various aspects of biochemical research, particularly due to its ability to act as a recycling agent. One example involves its use in the regeneration of nicotinamide adenine dinucleotide (NAD+). NAD+ plays a crucial role in various cellular processes, including energy metabolism and cell signaling. However, it is constantly consumed in these reactions. 4-SNAPK facilitates the conversion of the reduced form of NAD+ (NADH) back to its oxidized form (NAD+), allowing for its continued use in cellular functions [].

Applications in Organic Synthesis

4-SNAPK serves as a valuable reagent in organic synthesis due to its unique chemical properties. Its anhydride group enables it to participate in various condensation reactions, allowing for the formation of new carbon-carbon bonds. Additionally, the sulfonate group imparts water solubility to the molecule, making it suitable for reactions conducted in aqueous environments [].

One specific application of 4-SNAPK involves the synthesis of 4-substituted benzaldehydes. In this reaction, 4-SNAPK reacts with aromatic aldehydes in the presence of a base to yield the corresponding 4-substituted benzaldehydes. This reaction provides a convenient method for introducing various functional groups onto the aromatic ring of benzaldehydes [].

4-Sulfo-1,8-naphthalic anhydride potassium salt is a chemical compound with the molecular formula C₁₂H₅KO₆S and a molecular weight of approximately 316.33 g/mol. This compound is a derivative of naphthalene and belongs to the family of sulfonic acids, characterized by the presence of a sulfonic group (-SO₃H) attached to the naphthalene structure. The potassium salt form enhances its solubility in water, making it suitable for various applications in biochemical research and industrial processes .

Typical of anhydrides and sulfonic acids. Key reactions include:

  • Hydrolysis: The compound can react with water to form 4-sulfo-1,8-naphthalic acid, releasing potassium ions.
  • Esterification: It can react with alcohols to form esters, which is useful in synthesizing various derivatives for specific applications.
  • Nucleophilic Substitution: The anhydride functionality allows it to participate in nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon of the anhydride.

These reactions are fundamental in synthetic organic chemistry and are utilized to modify the compound for specific functionalities .

The synthesis of 4-sulfo-1,8-naphthalic anhydride potassium salt typically involves:

  • Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic group.
  • Formation of Anhydride: The sulfonated naphthalene undergoes cyclization or dehydration to form the anhydride structure.
  • Salification: The resulting product is then reacted with potassium hydroxide or potassium carbonate to produce the potassium salt.

This multi-step synthesis allows for the introduction of functional groups that enhance its reactivity and solubility .

4-Sulfo-1,8-naphthalic anhydride potassium salt has a variety of applications, including:

  • Biochemical Research: Used as a reagent in protein labeling and modification studies due to its ability to react with amino acids.
  • Dyes and Pigments: Employed in the production of dyes because of its chromophoric properties.
  • Analytical Chemistry: Utilized in HPLC (High-Performance Liquid Chromatography) as a standard for quantifying sulfonated compounds.

These applications leverage its chemical properties for both analytical and synthetic purposes .

Interaction studies involving 4-sulfo-1,8-naphthalic anhydride potassium salt primarily focus on its binding affinities with proteins. It has been used as a tool to study protein conformational changes upon ligand binding. Additionally, it may serve as a fluorescent probe in biochemical assays due to its unique structural characteristics that allow for specific interactions with biomolecules .

4-Sulfo-1,8-naphthalic anhydride potassium salt shares similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,8-Naphthalene dicarboxylic acidC₁₄H₈O₄Dicarboxylic acid; used in polymer synthesis
4-Bromo-1,8-naphthalic anhydrideC₁₂H₈BrO₃Halogenated derivative; used as a reagent
1-Naphthalenesulfonic acidC₁₁H₈O₃SSulfonated aromatic compound; used in dye production

Uniqueness: What sets 4-sulfo-1,8-naphthalic anhydride potassium salt apart is its dual functionality as both an anhydride and a sulfonate, allowing it to participate in diverse

4-Sulfo-1,8-naphthalic anhydride potassium salt demonstrates exceptional aqueous solubility, a characteristic that distinguishes it from its non-sulfonated naphthalic anhydride counterparts [1]. This high water solubility is primarily attributed to the ionic nature of the compound, with the potassium sulfonate group providing hydrophilic character that enables effective solvation in aqueous media [2]. The compound exhibits a molecular weight of 316.32-316.33 g/mol with the molecular formula C₁₂H₅KO₆S [3] [4].

The pH-dependent behavior of 4-sulfo-1,8-naphthalic anhydride potassium salt reveals complex hydrolytic stability patterns. Research indicates that the compound maintains stability within a pH range of 3-7 [5]. Under acidic conditions (pH < 3), the anhydride functionality demonstrates enhanced stability, consistent with the general behavior of cyclic anhydrides where protonation of the carbonyl oxygen reduces electrophilicity [5]. The equilibrium constants for anhydride formation from diprotonated species (AH₂) and triprotonated species (AH₃⁺) are approximately 4 and 100 in dilute and concentrated acid respectively [5].

In neutral aqueous solutions, the compound undergoes slow hydrolysis following first-order kinetics. The hydrolysis rate increases significantly under basic conditions (pH > 7), where hydroxide ions catalyze the ring-opening reaction through nucleophilic attack on the anhydride carbonyl carbon [5]. At pH values above 10.5, complete hydrolysis occurs, converting the anhydride to the corresponding dicarboxylic acid derivative [6].

The pH-dependent spectral properties show distinct changes, with naphthalimide derivatives exhibiting different fluorescence responses based on protonation states of functional groups. Studies on related naphthalimide compounds demonstrate pKₐ values ranging from 5.90 to 6.83, indicating the pH sensitivity of amino-substituted derivatives [7].

Thermal Stability and Decomposition Pathways

4-Sulfo-1,8-naphthalic anhydride potassium salt exhibits considerable thermal stability, with decomposition occurring above 300°C [8] [1]. The compound demonstrates stability at room temperature storage conditions, though it requires storage under inert atmosphere to prevent moisture-induced hydrolysis [8].

Thermal decomposition analysis reveals a complex multi-stage process. Initial weight loss occurs between 30-200°C, corresponding to the removal of adsorbed water molecules [9]. The primary decomposition stage initiates at approximately 200°C and extends to 340°C, with maximum decomposition rates occurring within this temperature range [9]. The decomposition process results in approximately 97.2% weight loss, indicating complete breakdown of the organic framework [9].

The thermal decomposition pathway involves several concurrent mechanisms. At elevated temperatures, the anhydride functionality undergoes thermal ring-opening, generating carbon dioxide and carbon monoxide as primary gaseous products [10]. The sulfonate group decomposes to form sulfur oxides (SO₂ and SO₃), while the naphthalene ring system undergoes fragmentation and carbonization [11] [10].

Differential scanning calorimetry studies on naphthalic anhydride derivatives indicate that decomposition temperatures increase with aggregation state, suggesting that molecular packing affects thermal stability [9]. The presence of the sulfonate group appears to enhance thermal stability compared to unsubstituted naphthalic anhydrides, possibly due to ionic interactions that stabilize the crystal lattice [9].

The decomposition kinetics follow Arrhenius behavior, with activation energies varying based on atmospheric conditions. In oxidative atmospheres, decomposition proceeds through a two-stage mechanism, while inert conditions promote single-stage decomposition [12]. The radical mechanism initiates decomposition through symmetric cleavage of C-N and C-C bonds, with subsequent reactions depending on oxygen availability [12].

Aggregation-Induced Emission Characteristics

4-Sulfo-1,8-naphthalic anhydride potassium salt exhibits remarkable aggregation-induced emission (AIE) characteristics in aqueous media, a phenomenon that significantly impacts its photophysical properties [13]. The compound demonstrates strong fluorescence emission at 395 nm when aggregated in water, contrasting with weaker emission in organic solvents where molecular dispersion predominates [13].

The AIE mechanism involves π-π stacking interactions between naphthalimide chromophores that restrict intramolecular rotations and nonradiative decay pathways [13]. In aqueous solutions, the hydrophobic naphthalene rings preferentially aggregate to minimize unfavorable water-aromatic interactions, creating ordered assemblies that enhance radiative processes [13]. The quantum yield in water reaches 0.237, significantly higher than in organic solvents such as DMSO (0.004), DMF (0.001), or ethanol (0.005) [13].

Dynamic light scattering measurements confirm aggregate formation with sizes typically exceeding 100 nm in aqueous solutions [14]. The aggregation process is concentration-dependent, with higher concentrations promoting more extensive assembly and correspondingly enhanced emission intensity [13]. The AIE effect is particularly pronounced at water fractions above 80% in mixed solvent systems, where hypsochromic shifts accompany the intensity enhancement [14].

When incorporated into dendrimer structures, 4-sulfo-1,8-naphthalimide units exhibit dual emission characteristics. Besides the AIE at 395 nm, excimer formation produces additional red-shifted emission at 470 nm [13]. This excimer formation results from excited-state interactions between proximate naphthalimide units within the dendrimer framework, creating new photophysical pathways unavailable to monomeric species [13].

The aggregation behavior is sensitive to solution conditions, with ionic strength and pH affecting assembly kinetics and emission characteristics. Addition of organic solvents disrupts aggregation, leading to emission quenching as π-π stacking interactions are disrupted by solvation [13]. This sensitivity enables applications in water purity detection, where trace organic solvent contamination can be detected at levels below 0.05% (v/v) [13].

Solvatochromic Effects in Polar/Non-Polar Media

4-Sulfo-1,8-naphthalic anhydride potassium salt demonstrates pronounced solvatochromic behavior, with spectral properties showing systematic dependence on solvent polarity and hydrogen-bonding capability [13]. The compound exhibits absorption maxima ranging from 323 nm in non-polar dioxane to 350 nm in polar aqueous media, reflecting ground-state solvation effects [13].

SolventDielectric ConstantAbsorption Max (nm)Emission Max (nm)Quantum YieldStokes Shift (cm⁻¹)
Water78.35339, 350393, 4740.2373126
DMSO47.10328, 342, 3583890.0042226
DMF37.10328, 341, 3573800.0011695
Ethanol24.50327, 337, 3543870.0052409
DCM8.93326, 338, 3543870.0072409
THF7.58325, 339, 3554050.0173478
Dioxane2.25323, 336, 3533670.0051081

The solvatochromic response involves multiple mechanisms. In protic solvents, hydrogen bonding interactions with the sulfonate group and carbonyl oxygens modify electronic transitions, leading to bathochromic shifts in absorption spectra [13]. The vibrational fine structure observed in non-polar solvents becomes progressively blurred in polar media due to enhanced solute-solvent interactions that broaden spectral features [13].

Emission properties show even greater sensitivity to solvent environment. The compound exhibits negative solvatochromism in most organic solvents, with emission maxima blue-shifting as solvent polarity increases [13]. This behavior contrasts with the unique aqueous behavior where aggregation-induced emission dominates over solvatochromic effects [13].

The quantum yield variations reflect competing photophysical processes. In polar aprotic solvents like DMSO and DMF, strong interactions with the excited state promote nonradiative decay, resulting in minimal fluorescence [15]. The proton affinity of these solvents enables efficient collisional quenching, dramatically reducing emission intensity [15].

Stokes shifts vary systematically with solvent polarity, ranging from 1081 cm⁻¹ in dioxane to 3478 cm⁻¹ in THF [13]. These variations reflect differential solvation of ground and excited states, with polar solvents preferentially stabilizing the more polar excited state [13].

The molar extinction coefficients also show solvent dependence, with values ranging from 42,300 L mol⁻¹ cm⁻¹ in DCM to 73,600 L mol⁻¹ cm⁻¹ in DMSO [13]. This variation reflects changes in transition dipole moments and electronic coupling induced by solvent field effects [13].

Specific solvent-solute interactions contribute significantly to the observed solvatochromic behavior. Hydrogen-bonding solvents interact preferentially with the sulfonate group, modifying charge distribution and affecting optical transitions [16]. The naphthalimide chromophore responds to these perturbations through altered π-electron delocalization, manifesting as spectral shifts [16].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

316.95221557 g/mol

Monoisotopic Mass

316.95221557 g/mol

Heavy Atom Count

20

Related CAS

71501-16-1
68427-33-8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71501-16-1

General Manufacturing Information

1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types